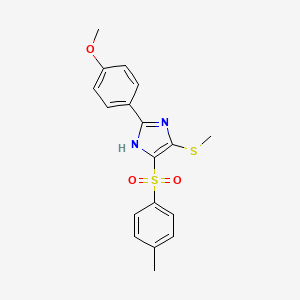

2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in reactions with acids, bases, or other nucleophiles. The methoxy and methylthio groups could potentially be involved in substitution reactions. The tosyl group is often used as a leaving group in substitution reactions .Applications De Recherche Scientifique

Synthesis and Characterization

Imidazole derivatives, including those with methoxyphenyl groups, are synthesized and characterized for their spectral properties and biological activities. The structural and spectral characterization, including 1H, 13C NMR, and FT-IR analyses, lays the foundation for understanding their applications in medicinal chemistry due to their extensive biological activities such as antimicrobial and anticancer properties (P. Ramanathan, 2017).

Corrosion Inhibition

Imidazole derivatives with methoxyphenyl groups have been explored for their corrosion inhibition efficacy. The notable performance of these compounds in protecting metals against corrosion, alongside their adsorption characteristics, suggests their utility in materials science and industrial applications (M. Prashanth et al., 2021).

Antifungal and Antimicrobial Activity

Research indicates that certain imidazole derivatives exhibit significant antifungal and antimicrobial activities. The structure-activity relationship of these compounds, influenced by their electron-donating and withdrawing substituents, underpins their potential as pharmacological agents (M. Macías et al., 2018).

Quantum Chemical Studies

Quantum chemical studies on imidazole derivatives, including those incorporating methoxyphenyl groups, reveal their electronic properties and reactive characteristics. These insights contribute to the development of new materials with potential applications in electronics and as NLO (non-linear optical) materials (Renjith Thomas et al., 2018).

Anticancer Potential

Imidazole derivatives have been evaluated for their anticancer potential, with some compounds showing promising activity against various cancer cell lines. The ability of these compounds to induce apoptosis and inhibit cell proliferation makes them attractive candidates for chemotherapy (G. Sharma et al., 2014).

Safety and Hazards

As with any chemical compound, handling “2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various biological targets .

Mode of Action

It’s suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This could potentially disrupt the normal functioning of the cells, leading to various downstream effects.

Biochemical Pathways

The compound may affect energy metabolism by decreasing related enzyme activities in the tricarboxylic acid cycle . This could potentially disrupt the energy production in cells, leading to various physiological changes.

Result of Action

The compound has been shown to exhibit antifungal activity against Aspergillus niger . It may induce oxidative stress in fungi, leading to changes in reactive oxygen species, the content of malondialdehyde, the total antioxidant capacity, the content of glutathione, and the kinase of oxidative reactive .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-5-(4-methylphenyl)sulfonyl-4-methylsulfanyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-12-4-10-15(11-5-12)25(21,22)18-17(24-3)19-16(20-18)13-6-8-14(23-2)9-7-13/h4-11H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRUYABUHNISGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-5-(methylthio)-4-tosyl-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[3-[2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2858978.png)

![N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2858979.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2858980.png)

![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)

![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2858990.png)

![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)

![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)